1-(4-Amino-4-ethylpiperidin-1-yl)-2-phenylsulfanylbutan-1-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

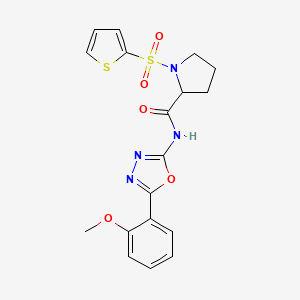

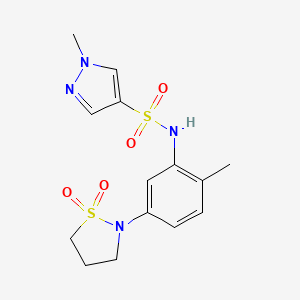

1-(4-Amino-4-ethylpiperidin-1-yl)-2-phenylsulfanylbutan-1-one;hydrochloride, also known as AET, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and neuroscience.

Applications De Recherche Scientifique

Derivative Synthesis and Characterization

- The molecule 4-amino-3-phenylbutanoic acid, structurally related to 1-(4-Amino-4-ethylpiperidin-1-yl)-2-phenylsulfanylbutan-1-one hydrochloride, has been utilized in the preparation of tetrazole-containing derivatives. These derivatives exhibit potential in various chemical applications due to the reactivity of their amino and carboxy groups (Putis, Shuvalova, & Ostrovskii, 2008).

Spectroscopic Studies

- Spectroscopic characterization of similar cathinone derivatives has been conducted, providing valuable information for their identification and purity assessment, which is crucial for scientific research involving these compounds (Kuś et al., 2016).

Antimycobacterial Activities

- Derivatives of phenylalanine, similar in structure to 1-(4-Amino-4-ethylpiperidin-1-yl)-2-phenylsulfanylbutan-1-one hydrochloride, have shown antimycobacterial activities, indicating their potential use in the development of new treatments for tuberculosis (Moreth et al., 2014).

Antimicrobial Activity

- Derivatives of 4-aminobutanoic acids, akin to the compound , have been synthesized and tested for antimicrobial activity, revealing their potential as novel antibacterial and antifungal agents (Nasser et al., 2010).

Biological Properties

- Derivatives of 3-(benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one, structurally related to the compound , have shown anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, highlighting their potential for therapeutic applications (Gevorgyan et al., 2017).

Biochemical Interaction and Structural Studies

- Complexes involving similar compounds have been used to study DNA interaction and docking, providing insights into their potential applications in drug design and molecular biology (Kurt et al., 2020).

Mécanisme D'action

Target of Action

The compound “1-(4-Amino-4-ethylpiperidin-1-yl)-2-phenylsulfanylbutan-1-one;hydrochloride”, also known as “EN300-26676051” or “Sevasemten”, is primarily designed to address the root cause of muscular dystrophy . The primary target of this compound is the mechanical stress caused by the absence of functional dystrophin in muscle tissues .

Mode of Action

Sevasemten presents a novel mechanism of action to selectively reduce injurious mechanical stress caused by the absence of functional dystrophin . This allows a normal, healthy range of muscle contraction . By reducing the mechanical stress on the muscle fibers, it is believed that this intervention will limit other negative events, including inflammation, muscle degeneration, exhaustion of the regenerative process, fibrosis, adipogenesis, and loss of function .

Biochemical Pathways

It is known that the compound is designed to halt the damage in a broad range of rare skeletal muscle disorders, including duchenne and becker . This suggests that the compound may interact with biochemical pathways related to muscle contraction and stress response.

Pharmacokinetics

It is known that the compound has been characterized in a comprehensive set of short- and long-term preclinical studies of muscular dystrophy, looking at muscle function and fibrosis . Treatment with Sevasemten in these studies was shown to protect muscle fibers from injury .

Result of Action

The molecular and cellular effects of Sevasemten’s action include the protection of muscle fibers from injury . With longer term treatment, reduced muscle wasting and fibrosis resulted in improvements in strength . Additionally, treatment with Sevasemten demonstrated improvements in cardiac fibrosis and hypertrophy .

Propriétés

IUPAC Name |

1-(4-amino-4-ethylpiperidin-1-yl)-2-phenylsulfanylbutan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2OS.ClH/c1-3-15(21-14-8-6-5-7-9-14)16(20)19-12-10-17(18,4-2)11-13-19;/h5-9,15H,3-4,10-13,18H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMOBMQPBXXYFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(CC1)(CC)N)SC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-4-ethylpiperidin-1-yl)-2-phenylsulfanylbutan-1-one;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2421107.png)

![2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B2421114.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2421119.png)

![(E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one](/img/structure/B2421121.png)

![(3Z)-1-acetyl-3-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}piperazine-2,5-dione](/img/structure/B2421124.png)

![2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2421127.png)